molecular formula C21H20N2O4S B2707195 Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate CAS No. 391866-81-2

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2707195
CAS No.: 391866-81-2
M. Wt: 396.46
InChI Key: QSWOCJUTQVWHCG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl carbamoylamino group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the phenyl and methoxyphenyl carbamoylamino groups. The final step usually involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate
  • Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWOCJUTQVWHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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